

iE-DAP not inducing expected inflammatory response

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dap-NE

Cat. No.: B12383525

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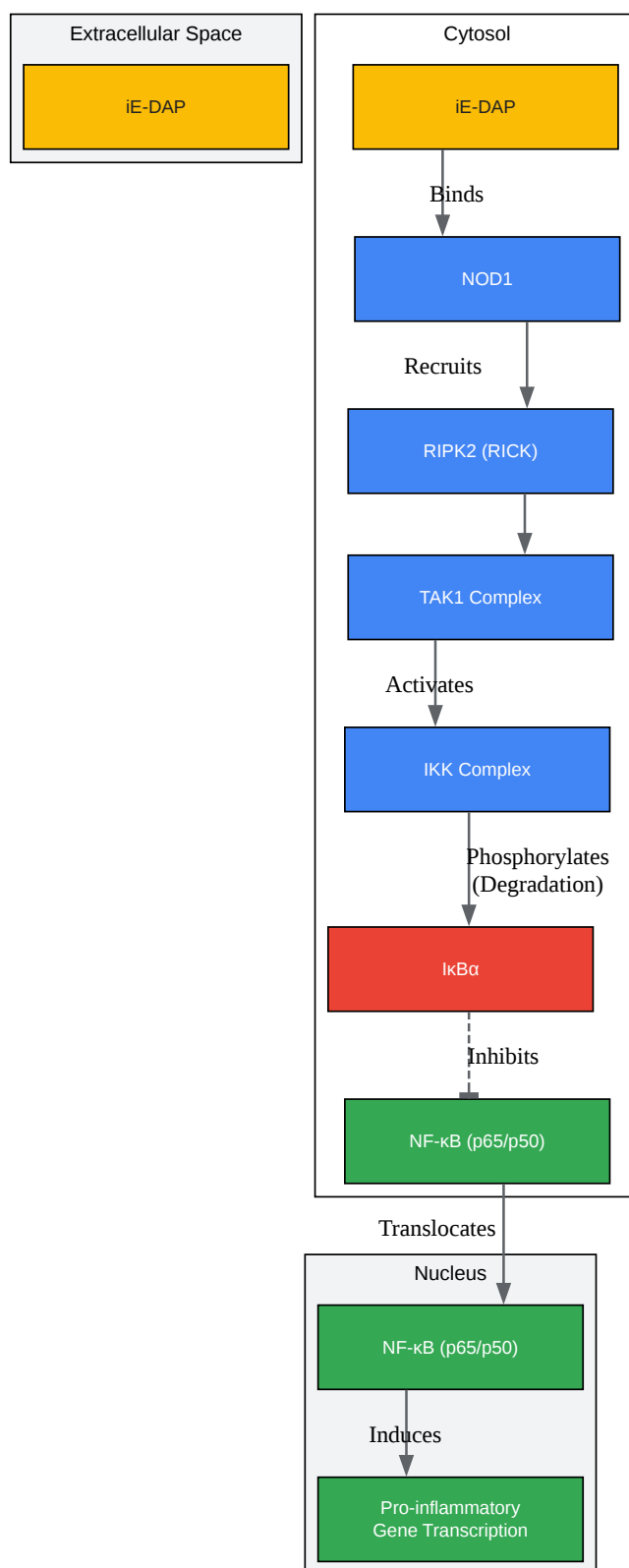
Technical Support Center: iE-DAP Stimulation

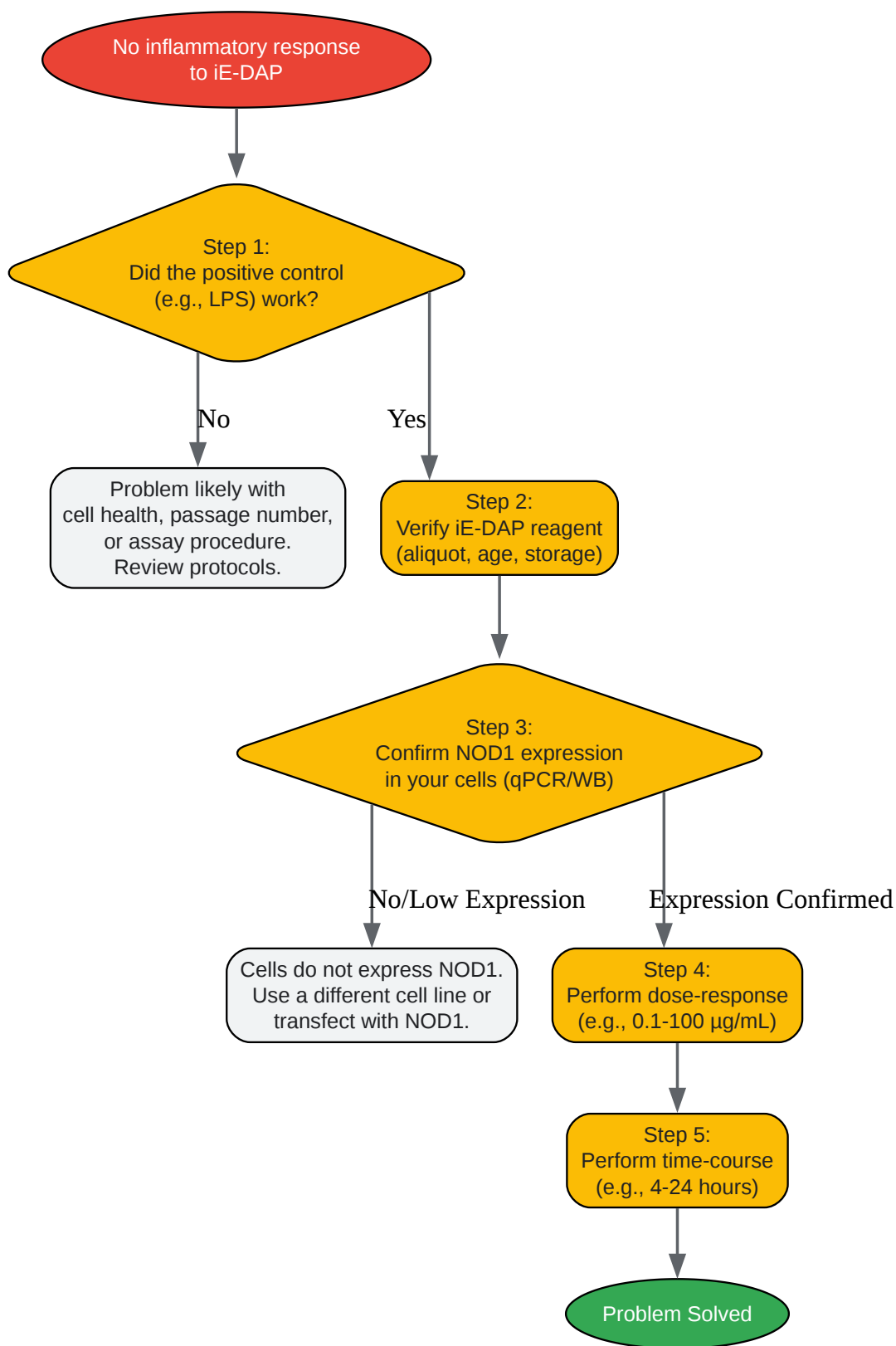
Welcome to the technical support center for iE-DAP-related experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the lack of an expected inflammatory response following iE-DAP stimulation.

Frequently Asked Questions (FAQs)

Q1: What is iE-DAP and what is its expected downstream signaling pathway?

A1: iE-DAP (γ -D-Glu-meso-diaminopimelic acid) is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.^[1] It is a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor (PRR).^{[1][2]} Upon binding iE-DAP, NOD1 activates downstream signaling cascades, primarily through the recruitment of the kinase RIPK2 (RICK). This leads to the activation of the NF- κ B and MAPK pathways, culminating in the transcription and production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF- α , and IL-8.^{[1][3][4]}





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- To cite this document: BenchChem. [iE-DAP not inducing expected inflammatory response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383525#ie-dap-not-inducing-expected-inflammatory-response]

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